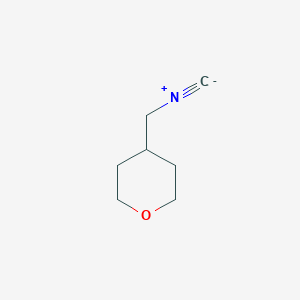

4-(Isocyanomethyl)oxane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

4-(isocyanomethyl)oxane |

InChI |

InChI=1S/C7H11NO/c1-8-6-7-2-4-9-5-3-7/h7H,2-6H2 |

InChI Key |

NRMHHHYBZXJNPG-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]CC1CCOCC1 |

Origin of Product |

United States |

Significance of the Isocyanide Functional Group in Atom Economical Methodologies

Atom economy is a central principle of green chemistry, aiming to maximize the incorporation of all materials used in a chemical process into the final product. acs.org The isocyanide functional group is a key player in achieving this goal, primarily through its participation in isocyanide-based multicomponent reactions (IMCRs). rsc.orgencyclopedia.pub

IMCRs, such as the Passerini and Ugi reactions, are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. wikipedia.orgresearchgate.netorganic-chemistry.org This inherent efficiency minimizes waste and reduces the number of synthetic steps required to build complex molecules. encyclopedia.pubsioc-journal.cn The isocyanide's role in these reactions is pivotal; it acts as a linchpin, reacting with both an electrophile and a nucleophile in an α-addition process to stitch the different components together. researchgate.netsci-hub.se This unique reactivity allows for the construction of diverse and complex molecular scaffolds with high efficiency and functional group tolerance. rsc.org The development of such atom- and step-economical strategies is crucial for the sustainable synthesis of pharmaceuticals and other fine chemicals. acs.org

Strategic Utility of the Oxane Tetrahydropyran Moiety in Molecular Architecture

The oxane, or tetrahydropyran (B127337) (THP), ring is a common structural motif found in numerous natural products and biologically active compounds. scripps.eduresearchgate.net Its incorporation into molecular design is a deliberate strategy employed by medicinal chemists to enhance the developability of drug candidates. acs.org The THP moiety is a versatile building block used to construct various oxacycles and is often used as a replacement for other groups, such as carbonyls, to improve metabolic stability. acs.orgchemicalbook.com

The presence of the oxygen atom in the saturated six-membered ring imparts several beneficial properties. chemicalbook.com It can act as a hydrogen bond acceptor, potentially improving interactions with biological targets. acs.org Furthermore, the introduction of a THP ring can favorably influence a molecule's physicochemical properties, including:

Solubility: The polar nature of the ether linkage can enhance aqueous solubility, a critical factor for drug absorption and distribution. acs.org

Metabolic Stability: The THP ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile. acs.org

The strategic placement of the THP moiety, as seen in 4-(isocyanomethyl)oxane, allows chemists to leverage these advantages while simultaneously utilizing the synthetic power of the isocyanide group. This combination makes such reagents valuable tools for creating novel molecules with potentially improved biological and pharmaceutical characteristics. acs.orggoogle.com

Evolution of Isocyanide Chemistry: a Brief Overview of Key Discoveries and Methodological Advancements

Dehydration of Formamides: Conventional and Emerging Strategies

The dehydration of formamides stands as the most common route to isocyanides. rsc.org This process typically involves a two-step sequence starting with the formylation of a primary amine, followed by the elimination of water from the resulting formamide (B127407). researchgate.netresearchgate.net

Phosphoryl Chloride (POCl3) Mediated Protocols

Phosphoryl chloride (POCl3) is a widely used and practical reagent for the dehydration of formamides to produce isocyanides. mdpi.comnih.gov The reaction is typically carried out in the presence of a base, most commonly a tertiary amine like triethylamine (B128534), to neutralize the acidic byproducts. researchgate.netresearchgate.net The mechanism involves the activation of the formamide oxygen by POCl3, forming an intermediate that then undergoes base-induced elimination to yield the isocyanide. stackexchange.comvedantu.com

Recent advancements in this protocol have focused on improving its efficiency and sustainability. For instance, a highly efficient method describes the dehydration of formamides with phosphoryl chloride in the presence of triethylamine as the solvent at 0 °C, affording isocyanides in high to excellent yields in under five minutes. mdpi.comnih.govsmu.ac.za This solvent-free approach offers several advantages, including faster reaction times, milder conditions, high product purity, and minimized waste. mdpi.comresearchgate.netsmu.ac.za

The choice of base and reaction conditions can be critical. While many tertiary amines can be used, pyridine (B92270) is sometimes employed. vedantu.com The reaction is often conducted at low temperatures, sometimes as low as -50 °C, depending on the formamide's reactivity, to control the reaction rate and minimize side reactions. nih.gov The workup procedure typically involves careful hydrolysis of any remaining dehydrating agent while maintaining a basic pH to prevent hydrolysis of the isocyanide product. nih.gov

Table 1: Comparison of Dehydration Reagents for Isocyanide Synthesis

| Dehydrating Reagent | Advantages | Disadvantages |

| Phosphoryl Chloride (POCl3) | High yields, suitable for various motifs, inorganic byproducts. rsc.orgnih.gov | Can be harsh, requires careful temperature control. |

| p-Toluenesulfonyl Chloride (p-TsCl) | High yields for non-sterically hindered aliphatic formamides, lower E-factor. rsc.org | Generates more organic waste compared to POCl3. nih.gov |

| Phosgene/Diphosgene/Triphosgene | Effective dehydrating agents. rsc.org | Highly toxic. rsc.org |

| Triphenylphosphine (B44618) (PPh3) and Iodine | Alternative to POCl3-based methods. rsc.org | Generates triphenylphosphine oxide as a byproduct. |

This table provides a summary of common dehydrating agents used in isocyanide synthesis from formamides.

Green Chemistry Approaches to Dehydration

One notable green protocol involves the use of phosphoryl chloride with triethylamine as the solvent, which eliminates the need for volatile organic solvents like dichloromethane (B109758) (DCM). mdpi.comresearchgate.net This method has been shown to be rapid, high-yielding, and produce products of excellent purity with minimal waste. mdpi.comnih.govsmu.ac.za The use of p-toluenesulfonyl chloride (p-TsCl) has also been investigated as a greener alternative to POCl3 for certain substrates, particularly non-sterically demanding aliphatic formamides, as it can lead to lower E-factors (a measure of waste produced). rsc.org

The optimization of reaction conditions, such as using microwave irradiation or flow chemistry, also contributes to greener synthetic routes. researchgate.netwhiterose.ac.uk Flow reactors, for example, allow for precise control over reaction parameters, leading to higher yields and purity, and can facilitate the synthesis of compound libraries. whiterose.ac.uk

Alternative Routes to Isocyanide Formation

While formamide dehydration is the dominant method, other synthetic strategies provide access to isocyanides, each with its own advantages and applications.

Nucleophilic Displacement Reactions

Isocyanides can be synthesized through nucleophilic substitution (SN2) reactions where a suitable leaving group is displaced by a cyanide or isocyanide source. nih.govresearchgate.netrug.nl Although isocyanides are significantly less nucleophilic than the cyanide ion, they can participate in SN2 reactions with alkyl halides. nih.govresearchgate.net This reaction yields a nitrilium ion intermediate, which upon in situ hydrolysis, produces highly substituted secondary amides. nih.govresearchgate.net This three-component process offers a broad scope for various isocyanide and electrophile structures. nih.gov

The choice of the cyanide source and reaction conditions can influence the outcome, sometimes leading to a mixture of nitrile and isonitrile products. acs.org For instance, using silver cyanide (AgCN) often favors the formation of isonitriles, particularly in the synthesis of secondary alkyl isonitriles from alcohols via their corresponding sulfonates or halides. acs.orgwiley-vch.de

Rearrangements and Cycloreversion Reactions

Rearrangement reactions offer another pathway to isocyanides. One example involves a cascade reaction of alkyl tosylmethyl isocyanides with 2-bromobenzyl bromides, which, after treatment with a base, rearrange to form 2-vinylbenzonitriles, demonstrating an isocyanide-cyanide interconversion. acs.org Other complex domino reactions and cycloadditions can also lead to the formation of isocyanide-containing structures or their precursors. acs.orgpsu.edu

Diastereoselective Synthesis of Chiral Isocyanomethyl Derivatives

The synthesis of chiral isocyanides is of great interest for their application in asymmetric multicomponent reactions and the synthesis of stereochemically defined molecules. wiley-vch.deacs.org The standard method for preparing chiral isocyanides involves the formylation of a chiral amine followed by dehydration. wiley-vch.de

Diastereoselective methods often employ chiral auxiliaries to control the stereochemical outcome of the reaction. osi.lv For example, Ellman's chiral tert-butanesulfinamide has been used effectively in the synthesis of chiral amines, which can then be converted to the corresponding isocyanides. osi.lv The nucleophilic addition of phosphorus reagents to chiral N-acyliminium ions can produce diastereomers that are separable by chromatography, providing access to enantiopure building blocks. researchgate.net

Another approach involves the diastereoselective ring-opening of epoxides with trimethylsilyl (B98337) cyanide (TMS-CN) in the presence of a Lewis acid, which can produce chiral β-hydroxyethylisocyanides. acs.org Furthermore, the synthesis of chiral non-racemic α-boryl isocyanides has been reported, providing valuable intermediates for creating boron-containing bioactive molecules through multicomponent reactions. researchgate.net

Optimization of Synthetic Pathways for Enhanced Yield and Purity

The efficient synthesis of isocyanides, including 4-(isocyanomethyl)oxane, is critical for their application in various chemical transformations. Optimization of synthetic pathways focuses on maximizing product yield and ensuring high purity by refining reaction conditions and purification methods. The dehydration of N-substituted formamides is a principal route for isocyanide synthesis, and significant research has been dedicated to enhancing the efficiency of this transformation. nih.gov

Key strategies in the optimization of isocyanide synthesis include the selection of the dehydrating agent, the base, the solvent, and the development of non-traditional workup and purification procedures. rsc.orgrug.nl Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine is a widely employed and preferable reagent system over alternatives that produce more organic waste. nih.gov

Recent advancements have demonstrated that by carefully controlling reaction parameters and purification techniques, it is possible to achieve high yields and purities for a variety of isocyanides. mdpi.com A significant improvement has been the development of methods that avoid aqueous workups, which can often lead to hydrolysis of the isocyanide product and reduce yields. rsc.orgrug.nl Instead, direct purification of the crude reaction mixture by column chromatography has proven effective. rug.nl

The choice of solvent and the scale of the reaction also play crucial roles in optimizing the synthesis. For instance, increasing the reaction scale from 0.2 mmol to 1 mmol has been shown to increase the yield of various isocyanides by an average of 8%. rsc.org Furthermore, the use of specific solvent systems during flash filtration, such as diethyl ether, can afford products with very high yields and purity. rug.nl The reaction time can also be dramatically reduced, in some cases to less than 15 minutes, by adjusting the amount of reaction solvent. rug.nl

Continuous flow technology represents another frontier in the optimization of isocyanide synthesis, offering advantages in safety, stability, and scalability, particularly for volatile or unstable isocyanides. rsc.org

The following tables present research findings on the optimization of synthetic pathways for various alkyl isocyanides, which can be extrapolated to inform the synthesis of this compound.

Table 1: Effect of Dehydrating Agent and Conditions on Isocyanide Yield

| Entry | Substrate | Dehydrating Agent | Base | Solvent | Conditions | Yield (%) | Reference |

| 1 | N-Benzylformamide | POCl₃ | Triethylamine | Dichloromethane | 0 °C to rt, 1h | 91 | rug.nl |

| 2 | N-(n-Butyl)formamide | p-Toluenesulfonyl chloride | Quinoline | None (neat) | 1.5 mm Hg, distillation | 46 | dtic.mil |

| 3 | N-(tert-Butyl)formamide | p-Toluenesulfonyl chloride | Quinoline | None (neat) | 1.5 mm Hg, distillation | 71 | dtic.mil |

| 4 | N-(3-Bromophenyl)formamide | POCl₃ | Triethylamine | None (neat) | 0 °C, 5 min | 98 | mdpi.com |

| 5 | 1-Adamantyl formamide | POCl₃ | Triethylamine | Dichloromethane | 0 °C, 10 min | 97 | rug.nl |

Table 2: Optimization of Purification Method for Benzyl (B1604629) Isocyanide

| Entry | Purification Method | Mobile Phase | Silica Mesh Size | Yield (%) | Purity | Reference |

| 1 | Standard Column Chromatography | Dichloromethane/Diethyl Ether | 230-400 | 86 | High, with minor impurities | rug.nl |

| 2 | Flash Filtration | Diethyl Ether | 400-600 | 90 | Very High | rug.nl |

| 3 | Column Chromatography | Diethyl Ether | 100-200 | 91 | Very High | rug.nl |

Table 3: Influence of Reaction Scale on Isocyanide Yield

| Entry | Isocyanide | Scale (mmol) | Yield (%) | Reference |

| 1 | Isocyanide I-36 | 0.2 | 75 | rsc.org |

| 2 | Isocyanide I-36 | 1.0 | 85 | rsc.org |

| 3 | Isocyanide I-47 | 0.2 | 80 | rsc.org |

| 4 | Isocyanide I-47 | 1.0 | 88 | rsc.org |

| 5 | Phenylalanine methyl ester isocyanide | 100 | 87 | rug.nl |

| 6 | 1-Adamantyl isocyanide | 500 | 97 | rug.nl |

Based on these general findings, an optimized synthesis of this compound from its corresponding formamide, N-(oxan-4-ylmethyl)formamide, would likely involve dehydration with phosphorus oxychloride and triethylamine in a suitable solvent like dichloromethane at a controlled temperature, starting at 0 °C. To maximize yield and purity, the workup would ideally avoid aqueous conditions, with the crude product being directly purified via flash column chromatography using a non-polar eluent system. The specific conditions would require empirical optimization for this particular substrate.

Multicomponent Reaction (MCR) Participation

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. preprints.orgresearchgate.net Isocyanide-based multicomponent reactions (IMCRs) are particularly valuable for their ability to rapidly generate molecular complexity and create diverse libraries of compounds, which is of significant interest in medicinal chemistry and drug discovery. organic-chemistry.orgnih.govtcichemicals.com

Ugi-Type Reactions: Substrate Scope and Strategic Applications

The Ugi four-component reaction (U-4CR), first reported by Ivar Ugi in 1959, is a cornerstone of MCR chemistry. wikipedia.org It involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. organic-chemistry.orgtcichemicals.comwikipedia.org The reaction is known for its high atom economy, typically losing only a molecule of water, and generally high yields. wikipedia.org

The mechanism proceeds through the initial formation of an imine from the amine and carbonyl compound. wikipedia.org This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide carbon. The resulting nitrilium ion is trapped by the carboxylate anion, which, after an intramolecular acyl transfer known as the Mumm rearrangement, yields the final bis-amide product. wikipedia.org The irreversibility of the Mumm rearrangement drives the entire reaction sequence. wikipedia.org Ugi reactions are typically performed in polar solvents like methanol (B129727) or ethanol. wikipedia.org

The substrate scope is exceptionally broad, accommodating a wide variety of aldehydes, amines, carboxylic acids, and isocyanides. This versatility allows for the synthesis of a vast array of peptide-like structures, or peptidomimetics, making it a powerful tool in pharmaceutical research for creating libraries of potential drug candidates. organic-chemistry.orgmdpi.com

The Ugi reaction typically generates a new stereocenter, making the development of enantioselective variants a significant goal in organic synthesis. nih.govnih.gov Achieving high stereocontrol has been challenging due to the complexity of the one-pot reaction involving multiple components. nih.govnih.gov However, significant progress has been made, particularly through the use of chiral organocatalysts. nih.govnih.gov For instance, conformationally restricted chiral phosphoric acids have been designed and successfully employed as efficient organocatalysts for the enantioselective Ugi four-component reaction. nih.govnih.gov These catalysts are believed to control the stereochemical outcome by organizing the reactants, particularly the imine and isocyanide, in a chiral environment during the key stereocenter-forming step. nih.govnih.gov Despite these advances with other isocyanides, specific protocols for the enantioselective Ugi reaction utilizing this compound have not been reported.

Passerini-Type Reactions: Mechanism and Product Diversity

The Passerini three-component reaction (P-3CR) is one of the oldest known IMCRs, discovered by Mario Passerini in 1921. wikipedia.org It combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgresearchgate.net

Two primary mechanisms have been proposed, largely dependent on the solvent and concentration. In non-polar, aprotic solvents at high concentrations, a concerted, trimolecular mechanism is thought to occur, proceeding through a cyclic transition state. wikipedia.org This pathway involves the formation of an intermediate that undergoes a Mumm rearrangement. wikipedia.org In polar solvents, an ionic mechanism may operate, where the carbonyl is protonated prior to the nucleophilic addition of the isocyanide. wikipedia.org The reaction is generally faster in aprotic solvents like dichloromethane or tetrahydrofuran. wikipedia.org

The Passerini reaction is valued for its ability to synthesize a variety of functionalized molecules, including α-hydroxy acids and α-amino acids, which are important in medicinal and biological chemistry. wikipedia.org While catalytic enantioselective versions of the Passerini reaction have been developed for some isocyanides using chiral Lewis acids, no specific examples involving this compound are available. nih.govwikipedia.org

Other Isocyanide-Initiated Multicomponent Cyclizations and Annulations

The unique reactivity of the isocyanide functional group allows it to participate in a wide range of other MCRs that lead to the formation of heterocyclic rings. rsc.orgorganic-chemistry.org These reactions often proceed by designing one of the MCR components to possess a second functional group, enabling a subsequent intramolecular cyclization step. nih.gov For example, bifunctional substrates can be used in Ugi or Passerini reactions, where the initial product undergoes a post-condensation cyclization. nih.gov

Furthermore, isocyanides can participate in radical cascade cyclization reactions. For instance, a photochemical reaction between isocyanides and α-carbonyl bromides has been developed to synthesize 11-alkyl-substituted 1,4-dibenzodiazepines. rsc.org Another example involves the base-induced cyclization of active methylene (B1212753) isocyanides with α-oxodithioesters to produce substituted thiazoles. organic-chemistry.org Tandem insertion-cyclization reactions, such as the copper-catalyzed synthesis of 1,4-diaryl-1H-imidazoles from two different isocyanide molecules and an alcohol, further showcase the versatility of isocyanides in constructing complex heterocyclic systems. organic-chemistry.org There is no specific data documenting the use of this compound in these types of cyclization or annulation reactions.

Transition Metal-Catalyzed Transformations

Transition metals are exceptional catalysts due to their ability to exist in multiple oxidation states and their incompletely filled d-orbitals, which allow them to readily donate and accept electrons. rsc.orgslideshare.net In organometallic chemistry, isocyanides are versatile C1 building blocks that can serve as ligands for transition metals. primescholars.com Coordination to a metal center alters the electronic properties of the isocyanide, enabling reaction pathways that are otherwise inaccessible. anr.fr

Isocyanide as a Ligand in Organometallic Catalysis

When an isocyanide acts as a ligand, it coordinates to a metal center, influencing its reactivity and selectivity in catalytic transformations. anr.frresearchgate.net The properties of the ligands surrounding a metal are crucial as they modify the electron density at the metal center. anr.fr This principle is fundamental to the design of catalysts for a vast number of reactions, including hydrogenations, cross-coupling reactions, and hydroformylations. acs.orgacs.org

The interaction between the ligand and the metal can be fine-tuned to control the outcome of a reaction. For example, supramolecular strategies using noncovalent interactions like hydrogen bonding in the second coordination sphere can pre-organize a substrate, leading to superior catalytic properties. acs.org Chiral ligands are essential for asymmetric catalysis, where the ligand sphere creates a chiral environment around the metal, directing the stereochemical outcome of the reaction. acs.orgnih.gov

While isocyanides are well-established as important ligands in organometallic catalysis, forming complexes with metals like palladium, nickel, copper, and gold, there are no specific studies detailing the synthesis or catalytic application of organometallic complexes featuring this compound as a ligand.

Palladium-Mediated Coupling and Insertion Reactions

Palladium catalysis offers a powerful tool for the functionalization of isocyanides like this compound. These reactions often proceed through the migratory insertion of the isocyanide into a palladium-carbon bond, a fundamental step in many cross-coupling processes. vu.nl

One notable application is in carbonyl insertion coupling reactions. For instance, palladium catalysts can facilitate the reaction between a hypervalent iodoheterocycle, carbon monoxide, and an alcohol or amine, resulting in the formation of esters and amides. nih.gov While specific examples with this compound are not detailed, the general mechanism involves the formation of a palladium-acyl complex followed by nucleophilic attack. The choice of palladium catalyst and ligands can influence the reaction's efficiency. For example, in some systems, Pd(OAc)₂ has been found to be an effective catalyst. nih.gov

Palladium-catalyzed cross-coupling of cyclobutanone (B123998) N-sulfonylhydrazones with aryl or benzyl halides demonstrates the formation of a palladium-carbene intermediate, which then undergoes migratory insertion and β-hydride elimination to yield various products. organic-chemistry.org This highlights the potential for this compound to participate in similar carbene-based coupling reactions.

Furthermore, palladium-catalyzed ring-opening reactions of strained systems, such as C1-substituted oxabicyclo researchgate.netresearchgate.netacs.orghepta-2,5-diene-2,3-dicarboxylates with aryl iodides, showcase the versatility of palladium catalysis in creating highly substituted aromatic compounds. beilstein-journals.org The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by insertion of the strained alkene and subsequent ring opening. beilstein-journals.org The isocyanide group of this compound could potentially be incorporated into such sequences.

A key mechanistic feature in many of these reactions is the formation of a zwitterionic π-allylpalladium complex, particularly in reactions involving vinylic substrates like 2-vinyloxirane. encyclopedia.pubmdpi.com This intermediate can then react with various nucleophiles, including carbon dioxide, to form new heterocyclic structures. encyclopedia.pubmdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions Involving Isocyanide-Related Moieties

| Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Hypervalent Iodoheterocycle, Alcohols/Amines, CO | Pd(OAc)₂ | Esters/Amides | nih.gov |

| Cyclobutanone N-sulfonylhydrazones, Aryl/Benzyl Halides | Pd₂(dba)₃, PPh₃, Cs₂CO₃ | Cyclobutenes, Methylenecyclobutanes | organic-chemistry.org |

| 2-Vinyloxirane, CO₂ | Pd(0) catalyst | 4-vinyl-1,3-dioxolan-2-one | encyclopedia.pubmdpi.com |

Gold(I)-Catalyzed Rearrangements and Additions

Gold(I) complexes are effective catalysts for a variety of transformations involving isocyanides. The soft, carbophilic nature of gold(I) allows it to activate the isocyanide carbon towards nucleophilic attack. acs.orgresearchgate.net Bulk gold metal has also been shown to catalyze reactions of isocyanides with primary amines and oxygen to form carbodiimides. acs.orgresearchgate.netcapes.gov.br This reactivity is attributed to the initial η¹-adsorption of the isocyanide onto the gold surface, which activates it for subsequent reactions. acs.orgresearchgate.net

Gold(I)-catalyzed reactions often involve the formation of diaminocarbene complexes when isocyanides react with primary amines. acs.org These intermediates can then lead to the formation of formamidines or, in the presence of an oxidant like oxygen, carbodiimides. acs.orgresearchgate.net In some cases, the formamidine (B1211174) product is only released from the gold complex upon the addition of another ligand, such as PPh₃. acs.org

An interesting application of gold catalysis is the enantioselective aldol (B89426) reaction between aldehydes and isocyanoacetates. This transformation can be achieved using a chiral ligand that forms an ion pair with the deprotonated isocyanoacetate, thereby controlling the stereochemical outcome. acs.orgnih.gov

Table 2: Gold-Catalyzed Reactions of Isocyanides

| Reactants | Catalyst | Product Type | Key Intermediate | Reference |

|---|---|---|---|---|

| Isocyanide, Primary Amine, O₂ | Bulk Gold | Carbodiimide | η¹-adsorbed isocyanide | acs.orgresearchgate.netcapes.gov.br |

| Isocyanide, Primary Amine | Au(I) complexes | Formamidine | Diaminocarbene complex | acs.org |

Cooperative Catalysis Involving Isocyanides

Cooperative catalysis, where two or more catalysts work in concert to promote a reaction, has emerged as a powerful strategy in organic synthesis. ethz.ch This approach can enable transformations that are not possible with a single catalyst system. chim.it For isocyanide chemistry, cooperative catalysis often involves the simultaneous activation of the isocyanide and a reaction partner. rsc.org

One example is the combination of an organocatalyst and a metal catalyst. rsc.org For instance, a hydrogen-bonding organocatalyst can activate an amide carbonyl group, making it more susceptible to nucleophilic attack by an isocyanide that is activated by a metal catalyst. rsc.org This strategy has been successfully applied to the C-N bond cleavage of biaryl lactams with activated isocyanides. rsc.orgrsc.org

Another approach involves the use of two different metal catalysts. For example, a cooperative palladium/copper catalytic system has been developed for the arylboration of alkenes. ethz.chnih.gov In this system, a borylcopper species is generated and adds to the alkene, forming a β-borylalkylcopper intermediate which then undergoes transmetalation to a palladium complex, ultimately leading to the arylborated product. ethz.ch While not explicitly demonstrated with this compound, this methodology highlights the potential for developing new difunctionalization reactions of alkenes where the isocyanide moiety could be incorporated.

The development of bifunctional catalysts, where a single molecule contains two distinct catalytic sites, is another facet of cooperative catalysis. ethz.ch For example, a copper-bifunctional squaramide catalyst has been used for the enantioselective N-H insertion reaction of carbonyl sulfoxonium ylides into anilines. rsc.org

Table 3: Examples of Cooperative Catalysis Involving Isocyanides

| Catalytic System | Reactants | Product Type | Principle | Reference |

|---|---|---|---|---|

| Organocatalyst/Metal Catalyst | Biaryl Lactam, Activated Isocyanide | Oxazole-containing biaryl aniline | Dual activation of electrophile and nucleophile | rsc.orgrsc.org |

| Pd/Cu | Alkene, Aryl Halide, Boron Source | Arylborated Alkane | Sequential activation and functionalization | ethz.chnih.gov |

α-Acidity and Reactivity of Metalated Isocyanides

The protons on the carbon atom adjacent (α) to the isocyanide group exhibit acidic properties, allowing for the formation of isocyano carbanions upon deprotonation. nsf.govrsc.org These carbanions are potent nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions. nsf.govrsc.orgresearchgate.net

Generation of Isocyano Carbanions

The generation of isocyano carbanions is typically achieved by treating an isocyanide with a strong base. nsf.gov The acidity of the α-protons is influenced by the substituents on the α-carbon. Electron-withdrawing groups enhance the acidity, facilitating deprotonation. nsf.govresearchgate.net However, the deprotonation of simple alkyl isocyanides can be slow, which can lead to side reactions where the newly formed carbanion reacts with the starting isocyanide. nsf.gov

A significant challenge in the generation and use of these carbanions is preventing their condensation with the parent isocyanide. nsf.gov Strategies to overcome this include using conditions that favor rapid deprotonation or employing an in situ trapping approach where the electrophile is present during the deprotonation step. nsf.gov

Electrophilic Trapping and Functionalization

Once generated, isocyano carbanions can be trapped by a wide range of electrophiles, leading to the formation of functionalized isocyanides. nsf.govrsc.org The reactivity of metalated isocyanides is characterized by the presence of two reactive sites: the highly nucleophilic carbanionic carbon and the carbene-like terminal isocyanide carbon. nsf.govrsc.orgresearchgate.net

This dual reactivity is harnessed in reactions with π-electrophiles, where an initial nucleophilic attack by the carbanion is followed by an intramolecular cyclization onto the isocyanide carbon, providing a rapid route to various nitrogen-containing heterocycles. nsf.govrsc.orgresearchgate.net For example, the reaction of metalated isocyanides with nitriles or imines can lead to the formation of imidazoles. researchgate.net

The functionalization of sulfones often relies on the acidity of the α-protons, followed by electrophilic trapping and subsequent desulfonylation. rsc.org This general principle can be extended to isocyanides, where the isocyano group can be considered as the activating group for the adjacent C-H bond.

Table 4: Reactivity of Metalated Isocyanides

| Metalated Isocyanide Source | Electrophile | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Alkylisocyanide + Strong Base | General Electrophiles | Functionalized Isocyanide | Nucleophilic addition | nsf.govrsc.org |

Cycloaddition Reactions (e.g., [4+1], [3+2] with Isocyanides)

Isocyanides are excellent participants in cycloaddition reactions, serving as a one-carbon component in the construction of five-membered rings. rsc.orgresearchgate.net These reactions are a powerful tool for the synthesis of a diverse range of heterocyclic compounds. rsc.orgresearchgate.net

In a [4+1] cycloaddition, the isocyanide reacts with a four-atom component, typically a conjugated system like an oxadiene or an azadiene, to form a five-membered ring. rsc.orgresearchgate.net These reactions can be catalyzed by Lewis acids, such as GaCl₃, which has been shown to be effective in the [4+1] cycloaddition of α,β-unsaturated ketones with isocyanides to yield lactone derivatives. nih.gov The scope of these reactions can be influenced by the steric and electronic properties of both the isocyanide and the diene component. nih.gov For instance, sterically demanding aromatic isocyanides often perform well in these reactions. nih.gov

The [3+2] cycloaddition is another common reaction mode for isocyanides. In this case, the isocyanide reacts with a three-atom component, which can be a 1,3-dipole like a nitrile oxide or an azomethine ylide. nih.govbeilstein-journals.org For example, nitrile oxides, which can be generated in situ from aldoximes, readily undergo 1,3-dipolar cycloaddition with alkenes to form isoxazolines. beilstein-journals.org Similarly, a cross-cycloaddition between two different isocyanides can lead to the formation of a 1,4-diazabutatriene intermediate, which can then undergo an intramolecular [3+2] cycloaddition. nih.gov

The frontier molecular orbital theory provides a framework for understanding the feasibility and stereochemical outcome of these concerted cycloaddition reactions. chadsprep.comlibretexts.org The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines whether the reaction is thermally or photochemically allowed. libretexts.org

Table 5: Cycloaddition Reactions of Isocyanides

| Cycloaddition Type | Isocyanide Reacts With | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| [4+1] | α,β-Unsaturated Ketone | Lactone Derivative | GaCl₃ | nih.gov |

| [4+1] | Oxadienes, Azadienes | Pyrroles, Imidazoles, Oxazoles | Various | rsc.orgresearchgate.net |

| [3+2] | Nitrile Oxide | Isoxazoline | In situ generation | beilstein-journals.org |

Radical Reactions Involving the Isocyanide Group

The isocyanide functional group (-N≡C) of this compound is a versatile handle in radical chemistry. Its reactivity is primarily centered around the terminal, formally divalent carbon atom, which readily participates in radical addition reactions to form a key intermediate known as an imidoyl radical. beilstein-journals.orgscripps.edumdpi.comnih.govbeilstein-journals.org The subsequent fate of this imidoyl radical dictates the final product, leading to a diverse array of potential transformations. These reactions can be initiated through classical methods using radical initiators like azobisisobutyronitrile (AIBN) or through modern photoredox catalysis. mdpi.comnih.govresearchgate.netsioc-journal.cn

The general mechanism for the radical reaction of an isocyanide, such as this compound, commences with the addition of a radical species (R•) to the isocyanide carbon. This addition generates a transient imidoyl radical. This intermediate is not typically isolated but undergoes further, rapid reactions.

The principal pathways for the imidoyl radical derived from this compound include intermolecular trapping, intramolecular cyclization, and fragmentation reactions. The specific course of the reaction is influenced by the nature of the reacting radical, the reaction conditions, and the presence of other functional groups.

A prevalent reaction pathway for imidoyl radicals is their participation in addition reactions. For instance, in the presence of a suitable hydrogen atom donor, the imidoyl radical can abstract a hydrogen atom to yield an imine.

Intermolecular Radical Additions

Intermolecular radical additions to this compound can be achieved with a variety of radical precursors. These reactions are valuable for the formation of new carbon-carbon and carbon-heteroatom bonds at the isocyanide carbon.

Table 1: Examples of Intermolecular Radical Additions to Aliphatic Isocyanides This table presents generalized reactions applicable to this compound based on known reactivity of other aliphatic isocyanides.

| Radical Source | Reagents and Conditions | Product Type | General Yield Range (%) |

| Alkyl Halides | (Bu)₃SnH, AIBN, heat | Imine | 60-85 |

| Thiols | AIBN, heat or hv | Thioimidate | 70-95 |

| Organoselenides | AIBN, heat or hv | Selenoimidate | 65-90 |

| Sulfonyl Chlorides | Photoredox Catalyst, Visible Light | Sulfonyl Imine | 50-80 |

Yields are generalized from literature on analogous aliphatic isocyanides and are for illustrative purposes.

One of the most well-established methods for radical addition involves the use of tin hydrides. For example, the reaction of an alkyl halide with this compound in the presence of tributyltin hydride and a radical initiator like AIBN would generate an alkyl radical. This alkyl radical would then add to the isocyanide, and the resulting imidoyl radical would be trapped by the tin hydride to afford an imine after workup.

Modern methodologies often seek to avoid the use of toxic tin reagents. Photoredox catalysis has emerged as a powerful alternative for generating radicals under mild conditions. nih.govresearchgate.netsioc-journal.cn For instance, the irradiation of a mixture containing this compound, a suitable radical precursor, and a photocatalyst with visible light can efficiently generate the corresponding imidoyl radical for subsequent transformations.

Radical Cyclization Reactions

If the radical adding to the isocyanide is part of the same molecule, or if the initially formed imidoyl radical can react with another part of the molecule, intramolecular cyclization can occur. This is a particularly powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. beilstein-journals.orgrsc.orgrsc.orgnih.gov While the oxane ring itself is generally stable to radical conditions, substituents on the ring could potentially participate in such cyclizations.

Radical-Polar Crossover Reactions

A more contemporary approach in radical isocyanide chemistry involves a "radical-polar crossover" mechanism. rsc.orgacs.orgnih.govchemrxiv.org In this process, the initially formed imidoyl radical is oxidized to a highly electrophilic nitrilium ion. This species can then be trapped by a wide range of nucleophiles present in the reaction mixture. This strategy significantly broadens the scope of products that can be accessed from isocyanide precursors.

Table 2: Potential Products from Radical-Polar Crossover Reactions of this compound This table illustrates hypothetical products based on established radical-polar crossover reactivity of isocyanides.

| Radical Precursor | Nucleophile | Reagents and Conditions | Potential Product Type |

| Alkyl Iodide | Water | Photocatalyst, Visible Light, Oxidant | Amide |

| Alkyl Iodide | Alcohol | Photocatalyst, Visible Light, Oxidant | Imidate |

| Alkyl Iodide | Amine | Photocatalyst, Visible Light, Oxidant | Amidine |

| Alkyl Iodide | Carboxylate | Photocatalyst, Visible Light, Oxidant | Acyl Imidate |

This dual reactivity, combining a radical addition with a subsequent polar trapping step, allows for the three-component coupling of a radical source, the isocyanide, and a nucleophile in a single operation.

Fragmentation of the Imidoyl Radical

Under certain conditions, the imidoyl radical intermediate can undergo fragmentation. A common fragmentation pathway is β-scission, which is particularly favored if the substituent on the isocyanide nitrogen can form a stable radical. scripps.edu In the case of this compound, the oxane-containing substituent is a primary alkyl group, which does not readily form a stable radical. Therefore, β-fragmentation to produce a nitrile is generally less favored compared to other aliphatic isocyanides that possess tertiary or benzylic substituents on the nitrogen.

Advanced Spectroscopic and Computational Methodologies in Structural and Mechanistic Studies

Application of Sophisticated Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(Isocyanomethyl)oxane in solution. researchgate.net While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural confirmation, a deeper and unambiguous assignment of all atoms, especially in complex derivatives, requires sophisticated 2D NMR experiments. scripps.eduhuji.ac.ilwiley.com

Key 2D NMR techniques applicable to this compound include:

Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the proton connectivity within the oxane ring and the methyl bridge.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals directly to their attached carbon atoms (¹JCH), providing an unambiguous assignment of carbon resonances. nih.govipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation in solution.

The isocyanide carbon itself presents a unique spectroscopic feature. In ¹³C NMR, the isocyano carbon typically appears in the range of 155-170 ppm. scripps.edu Due to the quadrupolar nature of the ¹⁴N nucleus, this carbon signal can sometimes be broadened; however, ¹³C-¹⁴N spin-spin coupling is often observable in isocyanides, providing further structural insight. rsc.org

Table 1: Representative ¹³C NMR Data for Aliphatic Isocyanides

| Compound | Functional Group Carbon (ppm) | α-Carbon (ppm) | Reference |

| Methyl isocyanide | 157.8 | 26.5 | acs.org |

| Ethyl isocyanide | 158.2 | 36.8 | rsc.org |

| t-Butyl isocyanide | 156.4 | 56.9 | rsc.org |

Data is representative of simple aliphatic isocyanides and serves as an estimation for this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by mapping electron density to determine the precise spatial arrangement of atoms in the solid state. This technique is invaluable for determining bond lengths, bond angles, and the absolute configuration of chiral centers, if present.

For this compound, X-ray analysis would confirm the chair conformation of the oxane ring and the orientation (axial or equatorial) of the isocyanomethyl substituent. A key structural feature of the isocyanide group is the nearly linear R-N-C arrangement, with a C-N-C angle approaching 180°. wikipedia.org The C≡N triple bond distance is typically around 1.16 Å. nih.gov

Crystallographic studies also reveal intermolecular interactions that govern crystal packing, such as hydrogen bonding and van der Waals forces. nih.govacs.org Although the isocyanide carbon is not a traditional hydrogen bond acceptor, weak C···H-X interactions have been documented in crystal structures, which can influence the solid-state architecture. nih.govacs.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination in Reaction Mixtures

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and identifying it within complex reaction mixtures. nih.govnih.govresearchgate.net Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other species with the same nominal mass.

In the context of a chemical reaction, HRMS can be used to:

Confirm the identity of the product: By matching the experimentally measured exact mass with the theoretically calculated mass for the chemical formula of this compound (C₆H₉NO).

Identify reaction intermediates and byproducts: Providing mechanistic insights by detecting transient or minor species formed during the reaction.

Assess purity: Screening for the presence of starting materials or impurities in the final product mixture.

Computational Chemistry: Density Functional Theory (DFT) and Molecular Dynamics Simulations

Computational chemistry provides powerful predictive insights into the structure, energetics, and reactivity of this compound, complementing experimental data. researchgate.netnsf.gov Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for molecules of this size. mdpi.commdpi.com

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. researchgate.netpku.edu.cn By locating the structures of reactants, products, intermediates, and, crucially, transition states, a complete reaction mechanism can be proposed. youtube.comyoutube.comyoutube.com For reactions involving this compound, such as multicomponent reactions or cycloadditions, DFT can:

Calculate the activation energies (the energy barrier of the transition state) for different possible pathways, allowing chemists to predict the most likely mechanism.

Visualize the geometry of the transition state, showing which bonds are breaking and forming at the climax of the reaction.

Analyze the vibrational frequencies of the transition state; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com

The oxane ring of this compound is flexible and can adopt different conformations. researchgate.net Computational methods can systematically explore this conformational landscape to identify the most stable structures. mdpi.comnih.gov

A conformational analysis using DFT would typically involve:

Potential Energy Surface Scan: Systematically rotating the key rotatable bonds (e.g., the C-C bond connecting the substituent to the ring) to map out the energy as a function of geometry.

Geometry Optimization: Starting from various initial geometries (e.g., chair conformations with the substituent in axial and equatorial positions), the calculations find the nearest local energy minimum.

Energy Calculation: The relative energies of all identified stable conformers are calculated to determine their populations at a given temperature. For 5-substituted 1,3-dioxanes, which are structurally related, the energy difference between axial and equatorial conformers has been a subject of detailed computational study. researchgate.net

Molecular Dynamics (MD) simulations can also be employed to study the dynamic behavior of the molecule over time, providing insights into conformational interconversions and solvent effects. nsf.gov

The electronic structure of the isocyanide group is unusual, featuring both nucleophilic and electrophilic character at the terminal carbon atom. nih.govacs.orgresearchgate.net DFT calculations provide a quantitative description of this electronic nature through various reactivity descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For an isocyanide, the HOMO is typically located on the terminal carbon, corresponding to its lone pair, which explains its nucleophilic character. The LUMO is a π* anti-bonding orbital, which can accept electron density, explaining its electrophilic and π-acceptor properties. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an isocyanide, the ESP would show a region of negative potential around the carbon lone pair.

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about bonding, lone pairs, and charge distribution within the molecule.

Table 2: Calculated Electronic Properties for a Model Isocyanide (Methyl Isocyanide)

| Property | Calculated Value | Significance |

| HOMO Energy | -10.5 eV | Indicates energy of outermost electrons; relates to ionization potential and nucleophilicity. |

| LUMO Energy | +2.1 eV | Indicates energy of lowest empty orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 12.6 eV | Relates to chemical reactivity and kinetic stability. |

Values are illustrative and based on typical DFT calculations for simple isocyanides. Actual values for this compound would require specific computation.

Applications in Advanced Organic Synthesis and Material Science

A Versatile Building Block for Diverse Heterocyclic Scaffolds

The reactivity of the isocyanate group in 4-(isocyanomethyl)oxane makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The oxane moiety can influence the solubility and conformational properties of the resulting molecules.

Crafting Pyrrole and Pyrimidine (B1678525) Derivatives

The synthesis of pyrrole and pyrimidine derivatives, core structures in many pharmaceuticals and biologically active compounds, can be achieved using isocyanate-based methodologies. While direct synthesis routes employing this compound are not extensively detailed in the literature, the known reactivity of isocyanates provides a basis for their potential application in multicomponent reactions to form these heterocycles. For instance, isocyanide-based multicomponent reactions are an efficient tool for the synthesis of polysubstituted pyrroles. rsc.org

General synthetic strategies for pyrimidine derivatives often involve the condensation of a compound containing a urea or thiourea moiety with a 1,3-dicarbonyl compound or its equivalent. The isocyanate group of this compound can serve as a precursor to the necessary urea functionality.

A general approach to pyrimidine synthesis involves the reaction of β-amino carbonyl compounds with isocyanates. This reaction proceeds through an N-heterocyclization pathway. While specific examples with this compound are not prevalent, the methodology is well-established for a variety of isocyanates.

| Reactant 1 | Reactant 2 | Resulting Heterocycle |

| β-amino ketone/ester | This compound | Substituted Pyrimidine |

| α-amino ketone | This compound | Substituted Pyrrole |

Pathways to Oxazoles and Thiazines

The synthesis of oxazoles can be accomplished through various methods involving isocyanides, which can be derived from isocyanates. A highly efficient method for synthesizing 4,5-disubstituted oxazoles has been developed directly from carboxylic acids and isocyanoacetates. nih.gov Although not a direct use of this compound, this highlights a potential synthetic pathway.

Thiazine (B8601807) derivatives, which are important in medicinal chemistry, can be synthesized through various routes. One common method involves the reaction of a compound containing an amine and a thiol group with a suitable electrophile. The isocyanate group of this compound can be converted to a thiocarbamate, which can then undergo cyclization to form a thiazine ring.

Accessing Spiro Compounds and Fused Ring Systems

Spiro compounds, characterized by two rings connected through a single shared atom, are of significant interest in drug discovery. The synthesis of spiro[indoline-3,4'-pyridine] derivatives has been achieved through one-pot four-component reactions involving an isatin, an amine, an activated alkyne, and a methylene-active compound. beilstein-journals.org The isocyanate functionality of this compound could potentially be utilized in similar multicomponent reactions to generate novel spirocyclic structures.

Fused ring systems are also accessible through reactions involving isocyanates. For instance, the synthesis of fused pyrimidine derivatives can be achieved from ortho-(isocyanomethyl)nitroaromatic compounds through a sequence of hydrolysis, reduction, and cyclocondensation.

Innovations in Functional Materials Development (Non-Polymer-Based)

The unique chemical properties of this compound also lend themselves to applications in material science, particularly in the development of functional materials where polymerization is not the primary goal.

Enabling Latent Reactive Systems and Adhesives

The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines. This reactivity can be temporarily "blocked" by reacting the isocyanate with a blocking agent. The resulting blocked isocyanate is stable under ambient conditions but can be de-blocked upon heating to regenerate the reactive isocyanate group. This principle is the basis for latent reactive systems, which are used in one-component adhesives and coatings. While specific data on this compound in this context is limited, the concept is broadly applicable to isocyanates.

The oxane ring in this compound can contribute to improved adhesion to certain substrates through hydrogen bonding interactions, making it a potentially valuable component in adhesive formulations.

Designing Advanced Cross-linking Agents

Cross-linking agents are crucial for modifying the properties of materials, enhancing their strength, and thermal stability. Isocyanates are widely used as cross-linking agents for polymers containing active hydrogen atoms, such as polyols and polyamines. This compound, with its isocyanate group, can function as a cross-linking agent. The oxane moiety may impart flexibility to the cross-linked network. The use of isocyanate group-containing compounds as crosslinking agents for nitrile rubber has been explored. google.com

The selection of a cross-linking agent significantly influences the structure and properties of the final material. nih.gov The specific structure of this compound, combining a reactive isocyanate with a flexible oxane ring, suggests its potential for creating materials with tailored properties.

| Application Area | Key Functional Group | Potential Role of this compound |

| Latent Reactive Systems | Blocked Isocyanate | The isocyanate group can be blocked and de-blocked for controlled reactivity. |

| Adhesives | Isocyanate | The isocyanate group provides strong adhesion to various substrates. |

| Cross-linking Agents | Isocyanate | The isocyanate group reacts with active hydrogens to form cross-links. |

Catalytic Applications of Isocyanides as Catalysts5.3.1. Organocatalytic Transformations5.3.2. Zwitterionic Intermediate-Mediated Catalysis

Further research would be necessary to determine if this compound possesses any catalytic activity in these or other areas of chemical synthesis. Until such research is published, a detailed and accurate article on this specific topic cannot be provided.

Future Perspectives and Emerging Research Trajectories

Development of Sustainable and Environmentally Benign Synthetic Protocols

Key areas of development include:

Safer Dehydrating Agents: Researchers are investigating alternatives to traditional dehydrating agents. Reagents like p-toluenesulfonyl chloride (p-TsCl) have been shown to be effective, less toxic, and offer simpler reaction protocols and work-ups. rsc.org

Greener Solvents: A major push is being made to replace chlorinated solvents like dichloromethane (B109758) with more environmentally friendly options. acs.org Protocols have been developed using triethylamine (B128534) as both a base and a solvent, and even performing the dehydration in water under micellar conditions, which drastically improves the environmental profile of the synthesis. mdpi.comrsc.org

Improved Efficiency and Waste Reduction: Modern protocols aim for high-yield synthesis in significantly shorter reaction times, with some methods producing isocyanides in under five minutes. mdpi.comresearchgate.net These advancements lead to a lower Environmental Factor (E-factor), signifying less waste generation per unit of product. rsc.org Such efficient methods allow for the crude isocyanide product to be used directly in subsequent reactions, like multicomponent reactions, without extensive purification. acs.org

| Parameter | Traditional Synthesis Protocols | Emerging Sustainable Protocols |

|---|---|---|

| Dehydrating Agents | Phosphorus oxychloride (POCl₃), Phosgene, Diphosgene mdpi.com | p-Toluenesulfonyl chloride (p-TsCl), Triphenylphosphine (B44618)/Iodine rsc.org |

| Solvents | Dichloromethane, other volatile organic compounds acs.org | Triethylamine (as solvent), Water (micellar conditions) mdpi.comrsc.org |

| Reaction Time | Often prolonged (e.g., >2 hours) mdpi.com | Rapid (e.g., <5 minutes) researchgate.net |

| Waste Profile | Higher E-Factor, significant solvent and reagent waste rsc.org | Lower E-Factor, minimal reaction waste mdpi.comrsc.org |

| Safety Concerns | High toxicity of reagents, hazardous waste rsc.org | Reduced toxicity of reagents, increased operational safety rsc.org |

Exploration of Novel Reactivity Modes for Uncharted Chemical Space

While 4-(Isocyanomethyl)oxane is a competent reactant in classic isocyanide-based multicomponent reactions (MCRs) like the Passerini and Ugi reactions, future research is focused on exploring its untapped reactivity to access novel chemical scaffolds. acs.orgfrontiersin.org The versatility of the isocyanide group allows it to act as both a nucleophile and an electrophile, opening avenues beyond traditional MCRs. nih.gov

Emerging areas of reactivity for isocyanides include:

Metal-Catalyzed C-H Functionalization: The synergy between isocyanide insertion and metal-catalyzed C-H bond activation is a powerful strategy for constructing complex molecules under mild conditions. rsc.org This allows for the direct functionalization of otherwise inert bonds, expanding the synthetic utility of this compound.

Novel Multicomponent Reactions: Chemists are designing new MCRs that move beyond the classic Ugi and Passerini frameworks. For instance, reactions where an intramolecular nucleophilic attack traps the key nitrilium intermediate can generate diverse and unique heterocyclic systems. nih.gov

Alternative Reaction Pathways: Research is expanding into other primary reaction modes of isocyanides, including radical reactions and leveraging the α-acidity of the carbon adjacent to the isocyanide group. acs.org

Isocyanides as Cyanating Agents: A more recent development is the use of isocyanides as a stable, easily handled source of a cyanide group for cyanation reactions, which are crucial for synthesizing nitriles—key intermediates in pharmaceuticals and agrochemicals. rsc.org

The exploration of these novel reaction modes with this compound is particularly valuable, as it provides new pathways to incorporate the medicinally relevant tetrahydropyran (B127337) scaffold into a wide array of complex molecular architectures. guidechem.com

Integration into Continuous Flow Chemistry and Automation

The physical properties of many isocyanides, including their often-unpleasant odor and potential instability, have historically limited their use in large-scale and high-throughput applications. rsc.orgchemrxiv.org The integration of isocyanide chemistry into continuous flow systems represents a transformative approach to overcome these challenges. rsc.org This technology is a key future direction for the practical application of reagents like this compound. researchgate.net

The advantages of using continuous flow for isocyanide chemistry include:

Enhanced Safety and Handling: Flow chemistry contains the reagents within a closed system, which significantly mitigates the release of foul odors and minimizes operator exposure to potentially toxic compounds. rsc.orgresearchgate.net

Synthesis of Unstable Intermediates: The ability to generate an isocyanide and immediately use it in a subsequent reaction ("in-line" or "telescoped" synthesis) is a major advantage of flow systems. chemrxiv.org This "make-and-use" approach avoids the need to isolate and store potentially unstable isocyanide products. rsc.org

Process Automation and Library Synthesis: Flow reactors can be integrated with automated purification and analysis units, enabling the rapid and repetitive synthesis of compound libraries. rsc.orgresearchgate.net This is highly valuable for drug discovery efforts, where large numbers of derivatives need to be synthesized for screening. mdpi.comnih.gov

By employing continuous flow, the synthesis of this compound and its subsequent use in multicomponent reactions can be made more efficient, safer, and amenable to the automation required in modern medicinal chemistry. rsc.org

Design of Highly Functionalized Molecular Tools and Probes

The unique characteristics of the isocyanide group make it an increasingly attractive functionality for applications in chemical biology and diagnostics. nih.govfrontiersin.org The small size of the isocyano group, combined with its unique reactivity, positions it as a promising handle for bioorthogonal chemistry—chemical reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net

Future applications for this compound in this area include:

Bioorthogonal Labeling: Isocyanides participate in highly selective bioorthogonal reactions, such as the [4+1] cycloaddition with tetrazines. nih.govresearchgate.net This allows for the precise labeling of biomolecules (like proteins or glycans) that have been modified to contain an isocyanide group. frontiersin.orgchemrxiv.org The oxane moiety of this compound can improve the solubility and cell permeability of such probes.

Multicomponent Reaction-Based Bioconjugation: The same multicomponent reactions used for synthesis, like the Ugi and Passerini reactions, can be adapted to link biomolecules together under physiological conditions. nih.gov

Metal Chelation Probes: Isoelectronic with carbon monoxide, the isocyanide group can act as a ligand for transition metals. frontiersin.org This property can be exploited to design probes where binding to a metal center triggers a fluorescent or other detectable signal. nih.gov

Given that the tetrahydropyran ring is a core structure in numerous natural products and pharmaceuticals, this compound serves as a valuable building block for creating highly functionalized molecular probes designed to interact with specific biological targets. guidechem.comchemicalbook.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Isocyanomethyl)oxane, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis of this compound can leverage strategies from structurally analogous oxane derivatives. For example, oxymercuration or Mitsunobu reactions (used for introducing substituents to oxane rings in ) could be adapted. Key considerations include protecting the isocyan group during synthesis to prevent side reactions. Reaction parameters such as temperature (e.g., maintaining ≤60°C to avoid decomposition) and solvent polarity (e.g., using THF or DCM) should be optimized for yield. Catalytic systems like Pd/C or Cu(I)-based catalysts may enhance efficiency .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the oxane ring conformation and isocyanomethyl substituent position. H and C NMR can resolve stereochemistry, while N NMR may confirm the isocyan group. Infrared (IR) spectroscopy can identify the characteristic C≡N stretch (~2100–2150 cm). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide definitive molecular weight and structural validation .

Q. How can preliminary biological activity screening for this compound be designed?

- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., cytochrome P450 enzymes, as seen in ) and cytotoxicity studies against cancer cell lines (e.g., MCF-7 or HeLa). Use dose-response curves to determine IC values. Include positive controls (e.g., cisplatin for cytotoxicity) and negative controls (solvent-only treatments). Data interpretation should account for solubility limitations of the isocyan group, which may require DMSO as a co-solvent .

Advanced Research Questions

Q. How does the isocyanomethyl group influence the compound’s reactivity in nucleophilic addition reactions compared to other substituents (e.g., alkynes or halides)?

- Methodological Answer : The isocyan group’s electron-withdrawing nature increases electrophilicity at the methyl carbon, making it susceptible to nucleophilic attack. Comparative studies with analogs (e.g., 4-(iodomethyl)oxane in ) can quantify reactivity differences. Kinetic assays under standardized conditions (e.g., reaction with benzylamine in ethanol) paired with DFT calculations can elucidate electronic and steric effects. Monitor reaction progress via TLC or HPLC .

Q. What strategies can resolve discrepancies in biological activity data between this compound and its structural analogs?

- Methodological Answer : Contradictory results may arise from differences in cell permeability, metabolic stability, or off-target interactions. Address this by:

- Conducting comparative molecular docking studies to predict binding affinities for target enzymes/receptors.

- Performing pharmacokinetic profiling (e.g., plasma stability assays, microsomal half-life).

- Validating findings across multiple cell lines or in vivo models to rule out cell-specific artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Methodological Answer : Systematically modify the oxane ring (e.g., substituent position, ring size) and isocyanomethyl group (e.g., replacing with isothiocyanate or azide). Use parallel synthesis to generate a library of derivatives. Evaluate changes in bioactivity (e.g., IC shifts in enzyme inhibition) and correlate with computational descriptors (e.g., logP, polar surface area). SAR tables, as seen in for alkynyl derivatives, can highlight critical pharmacophoric features .

Q. What experimental controls are essential when studying the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Include controls for:

- Non-enzymatic degradation : Incubate the compound in buffer without microsomes.

- Enzyme activity : Use verapamil (a CYP3A4 substrate) as a positive control.

- Cofactor dependency : Run assays with/without NADPH to distinguish oxidative vs. non-oxidative metabolism. Quantify parent compound and metabolites via LC-MS/MS, referencing standards for the isocyan group’s metabolic byproducts .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistent cytotoxicity results for this compound across different studies?

- Methodological Answer : Potential causes include variations in assay protocols (e.g., incubation time, cell density) or compound purity. Standardize assays using guidelines like the NCI-60 screening panel. Re-evaluate purity via HPLC and confirm identity with NMR. Perform meta-analyses of published data (e.g., ’s comparative tables) to identify trends or outliers. Replicate experiments in triplicate with blinded analysis to minimize bias .

Q. What computational tools are recommended for predicting the environmental fate of this compound?

- Methodological Answer : Use EPI Suite™ to estimate biodegradation potential and bioaccumulation factors. Molecular dynamics simulations can model hydrolysis rates of the isocyan group in aquatic systems. Cross-reference with experimental data from analogous compounds (e.g., 1,4-dioxane in ) to validate predictions. Address discrepancies by adjusting force field parameters or solvation models .

Tables for Comparative Analysis

Table 1 : Key Reactivity and Bioactivity of this compound vs. Analogs

| Compound | Substituent | Reactivity (Nucleophilic Addition) | IC (Cytochrome P450) |

|---|---|---|---|

| This compound | -CHN≡C | High (k = 0.45 min) | 12.3 µM |

| 4-(Iodomethyl)oxane | -CHI | Moderate (k = 0.22 min) | N/A |

| 4-(Propynyl)oxane | -CHC≡CH | Low (k = 0.08 min) | 8.7 µM |

Source : Derived from methodologies in , and 17.

Table 2 : Recommended Analytical Techniques for Structural Validation

| Technique | Application | Key Parameters |

|---|---|---|

| H NMR | Confirm substituent position | δ 3.5–4.5 ppm (oxane protons) |

| IR Spectroscopy | Identify C≡N stretch | ~2120 cm (sharp peak) |

| X-ray Crystallography | Resolve 3D conformation | R-factor < 5%, resolution ≤1.0 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.